molecular formula C13H12N2S B5648284 6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B5648284
M. Wt: 228.31 g/mol
InChI Key: OXIGZRCHLIKUQE-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-10-3-5-11(6-4-10)12-9-15-7-8-16-13(15)14-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIGZRCHLIKUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-ethylbenzaldehyde under acidic conditions to form the desired imidazo[2,1-b][1,3]thiazole ring system . Another method includes the use of arylacetylenes in the presence of a base such as t-BuOK, which facilitates the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolating intermediate products . The use of modern industrial techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the imidazo[2,1-b][1,3]thiazole ring .

Scientific Research Applications

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .

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